REACTION_CXSMILES
|
[Cl:1]C(OC(Cl)C)=O.C([N:15]1[CH2:20][CH2:19][C:18]([F:22])([F:21])[CH2:17][CH2:16]1)C1C=CC=CC=1>C(Cl)Cl>[ClH:1].[F:21][C:18]1([F:22])[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
2.62 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(F)F
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Name
|
|
Quantity
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93 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled in air
|
Type
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CUSTOM
|
Details
|
The reaction solvent was removed under reduced pressure
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Type
|
TEMPERATURE
|
Details
|
the residue in methanol (93 mL) was refluxed
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Type
|
TEMPERATURE
|
Details
|
under heat for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in air
|
Type
|
CUSTOM
|
Details
|
The reaction solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(CCNCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |